molecular formula C7H9NO B1419713 1-ethyl-1H-pyrrole-3-carbaldehyde CAS No. 400715-75-5

1-ethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1419713
CAS No.: 400715-75-5
M. Wt: 123.15 g/mol
InChI Key: GGXYAXMVAZMDBE-UHFFFAOYSA-N
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Description

1-ethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C7H9NO . It has a molecular weight of 123.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO/c1-2-8-4-3-7(5-8)6-9/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a reddish-brown liquid .

Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

1-Ethyl-1H-pyrrole-3-carbaldehyde derivatives have been utilized in the synthesis of small molecule anticancer drugs. A specific example includes the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with increased aqueous solubility and significance as an intermediate in anticancer drug development. The synthesis process involves acylation and nucleophilic substitution, yielding a total of 65% over three steps (Wang, Tu, Han, & Guo, 2017).

Application in Supramolecular Chemistry

In supramolecular chemistry, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for coordinating paramagnetic transition metal ions. This has led to the development of a new {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, showcasing the potential of pyrrole derivatives in advanced material sciences (Giannopoulos et al., 2014).

Development of Novel Synthons

Pyrrole derivatives like 1-vinylpyrrole-2-carbaldehydes have been modified to create new families of pyrrole building blocks. These compounds are important in organic synthesis for their versatility and potential applications in creating various heterocyclic compounds. Examples include selective thiylation to produce 2-[Bis(ethylsulfanyl)methyl]-1-vinylpyrroles and 1-(2-ethylthioethyl)pyrrole-2-carbaldehydes (Vasil’tsov et al., 2007).

Natural Product Synthesis

In natural product synthesis, pyrrole derivatives have been isolated from natural sources such as watermelon seeds. Compounds like 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole have shown biological activities like melanogenesis inhibition, indicating the potential of these compounds in pharmacology and biochemistry (Kikuchi et al., 2015).

Computational and Spectroscopic Analysis

Pyrrole derivatives have been subjects of computational and spectroscopic studies to understand their chemical behavior. Studies on compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1 H -pyrrole-2-carboxylate provide insights into molecular interactions, binding energies, and resonance effects in these molecules (Singh, Rawat, & Sahu, 2014).

Properties

IUPAC Name

1-ethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-8-4-3-7(5-8)6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXYAXMVAZMDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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